6-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid 6-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17815552
InChI: InChI=1S/C9H7ClN2O3/c1-2-5-15-12-8-6(9(13)14)3-4-7(10)11-8/h1,3-4H,5H2,(H,11,12)(H,13,14)
SMILES:
Molecular Formula: C9H7ClN2O3
Molecular Weight: 226.61 g/mol

6-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC17815552

Molecular Formula: C9H7ClN2O3

Molecular Weight: 226.61 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid -

Specification

Molecular Formula C9H7ClN2O3
Molecular Weight 226.61 g/mol
IUPAC Name 6-chloro-2-(prop-2-ynoxyamino)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C9H7ClN2O3/c1-2-5-15-12-8-6(9(13)14)3-4-7(10)11-8/h1,3-4H,5H2,(H,11,12)(H,13,14)
Standard InChI Key MTWIHHXUBUCHKN-UHFFFAOYSA-N
Canonical SMILES C#CCONC1=C(C=CC(=N1)Cl)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

The compound’s structure centers on a pyridine ring (C₅H₅N) with three distinct substituents (Figure 1):

  • Chlorine at position 6, which enhances electrophilicity and influences reactivity in substitution reactions.

  • Carboxylic acid at position 3, enabling hydrogen bonding and solubility modulation.

  • Propargyloxyamino group (-NH-O-CH₂-C≡CH) at position 2, introducing steric bulk and reactivity for bioorthogonal chemistry.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₉H₈ClN₂O₃
Molecular Weight227.63 g/mol
IUPAC Name6-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid

The chlorine atom’s electronegativity polarizes the pyridine ring, while the carboxylic acid group enhances solubility in polar solvents like water or ethanol. The propargyloxyamino moiety, with its terminal alkyne, offers click chemistry compatibility, enabling covalent bonding with azide-containing molecules .

Synthetic Strategies

Retrosynthetic Analysis

The compound can be synthesized through sequential functionalization of the pyridine ring:

  • Chlorination: Introducing chlorine at position 6 via electrophilic substitution.

  • Carboxylic Acid Formation: Oxidation of a methyl group or direct carboxylation at position 3.

  • Aminooxypropargyl Group Installation: Coupling a hydroxylamine derivative with propargyl bromide under basic conditions.

Key Reaction Steps

  • Step 1: Chlorination of 3-hydroxypyridine using phosphorus oxychloride (POCl₃) yields 6-chloropyridin-3-ol.

  • Step 2: Oxidation of the hydroxyl group to a carboxylic acid via potassium permanganate (KMnO₄) in acidic medium generates 6-chloropyridine-3-carboxylic acid.

  • Step 3: Reaction with O-propargylhydroxylamine in the presence of a coupling agent (e.g., EDC/HOBt) introduces the propargyloxyamino group at position 2.

Optimization Challenges:

  • Steric hindrance from the propargyl group may reduce coupling efficiency, necessitating elevated temperatures (80–100°C) or microwave-assisted synthesis.

  • Protecting the carboxylic acid during amine coupling prevents undesired side reactions.

Physicochemical Properties

Solubility and Stability

PropertyValue/Behavior
Solubility in WaterModerate (≈5 mg/mL)
Solubility in DMSOHigh (>50 mg/mL)
Melting PointEstimated 180–190°C
StabilitySensitive to light and humidity; storage at -20°C recommended

The carboxylic acid group facilitates solubility in polar aprotic solvents, while the propargyl moiety contributes to lipophilicity, balancing membrane permeability in biological systems.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1700 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch), and 2100 cm⁻¹ (C≡C stretch).

  • NMR (¹H):

    • δ 2.5 ppm (triplet, 1H, ≡C-H)

    • δ 4.3 ppm (singlet, 2H, O-CH₂-C≡)

    • δ 8.1–8.5 ppm (pyridine ring protons).

Reactivity and Functionalization

Click Chemistry Applications

The terminal alkyne in the propargyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. This reactivity is exploited in:

  • Bioconjugation: Tagging biomolecules (e.g., proteins, nucleic acids) for imaging or drug delivery .

  • Polymer Chemistry: Synthesizing cross-linked hydrogels with tailored mechanical properties.

Substitution Reactions

The chlorine atom undergoes nucleophilic aromatic substitution (NAS) with amines or thiols, yielding derivatives with enhanced bioactivity. For example:
C9H8ClN2O3+R-NH2C9H8RN3O3+HCl\text{C}_9\text{H}_8\text{ClN}_2\text{O}_3 + \text{R-NH}_2 \rightarrow \text{C}_9\text{H}_8\text{RN}_3\text{O}_3 + \text{HCl}

Biological Activity and Applications

Enzyme Inhibition

The carboxylic acid group chelates metal ions in enzyme active sites. Computational docking studies suggest affinity for:

  • Matrix metalloproteinases (MMPs): Implicated in cancer metastasis.

  • Dihydrofolate reductase (DHFR): A target for antiparasitic drugs.

Material Science Applications

  • Coordination Polymers: The carboxylic acid and amino groups act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming porous frameworks for gas storage.

  • Supramolecular Assemblies: Hydrogen bonding drives self-assembly into nanostructures for drug encapsulation.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivity Highlights
6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid Pyridazine core (two adjacent nitrogen atoms)Enhanced binding to RNA polymerase
7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid Fused imidazole ringAntiviral activity against HSV-1

The pyridine core in the target compound offers superior metabolic stability compared to pyridazine derivatives, making it more suitable for in vivo applications.

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